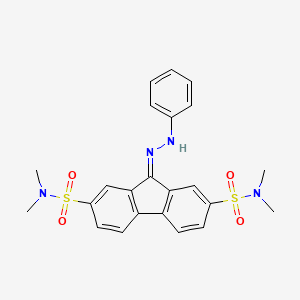
N2,N2,N7,N7-tetramethyl-9-(2-phenylhydrazin-1-ylidene)-9H-fluorene-2,7-disulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2,N2,N7,N7-tetramethyl-9-(2-phenylhydrazin-1-ylidene)-9H-fluorene-2,7-disulfonamide is a useful research compound. Its molecular formula is C23H24N4O4S2 and its molecular weight is 484.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N2,N2,N7,N7-tetramethyl-9-(2-phenylhydrazin-1-ylidene)-9H-fluorene-2,7-disulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, relevant case studies, and research findings.
Structure
The compound features a fluorene backbone with sulfonamide groups and a hydrazine derivative attached. Its molecular formula is C18H24N4O4S2, and it exhibits significant hydrophobic characteristics due to its aromatic components.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 432.53 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: Breast Cancer Cell Line
In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in:
- Cell Viability Reduction : A reduction in cell viability by 60% at a concentration of 50 µM.
- Apoptosis Induction : Increased levels of caspase-3 activity, indicating apoptosis.
This suggests that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It demonstrated significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus.
Table: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in tumor growth.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death.
- Interference with DNA Synthesis : The hydrazine moiety may interact with DNA, disrupting replication.
Research Findings
Several studies have focused on the synthesis and characterization of this compound, confirming its potential through various assays:
- Synthesis : The compound can be synthesized via a condensation reaction between appropriate hydrazine derivatives and sulfonamide precursors.
- Characterization Techniques : Techniques such as NMR, IR spectroscopy, and mass spectrometry have been utilized to confirm the structure and purity of the synthesized compound.
属性
IUPAC Name |
2-N,2-N,7-N,7-N-tetramethyl-9-(phenylhydrazinylidene)fluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S2/c1-26(2)32(28,29)17-10-12-19-20-13-11-18(33(30,31)27(3)4)15-22(20)23(21(19)14-17)25-24-16-8-6-5-7-9-16/h5-15,24H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSVDEROZMHJOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NNC4=CC=CC=C4)C=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














